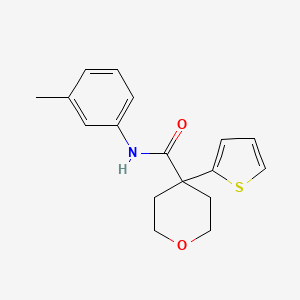

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide

Description

4-(Thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran-4-carboxamide core substituted with a thiophen-2-yl ring and an m-tolyl (3-methylphenyl) group. Its molecular formula is C₁₇H₁₈N₂O₂S, with a molecular weight of 314.40 g/mol. The compound’s structure combines a rigid tetrahydropyran ring with aromatic heterocyclic (thiophene) and aromatic hydrocarbon (m-tolyl) moieties, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-methylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-13-4-2-5-14(12-13)18-16(19)17(7-9-20-10-8-17)15-6-3-11-21-15/h2-6,11-12H,7-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWSMZVDUQODIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2(CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Reaction (MCR) Approaches

The tetrahydro-2H-pyran core has been efficiently constructed using MCRs involving:

- Cyclohexan-1,4-dione derivatives

- Thiophene-2-carbaldehyde

- Ammonium acetate or primary amines

A representative protocol from recent literature involves:

- Condensation of cyclohexan-1,4-dione (1.0 eq) with thiophene-2-carbaldehyde (1.2 eq) in ethanol under reflux (78°C, 12 h) to form the enone intermediate.

- Subsequent Michael addition with ammonium acetate (1.5 eq) catalyzed by p-toluenesulfonic acid (0.1 eq) in benzene, with azeotropic removal of water.

- Cyclization under reduced pressure to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile (65–72% yield).

This method demonstrates excellent atom economy (87%) and avoids chromatographic purification through careful solvent selection.

Carboxamide Formation Strategies

Conversion of the cyano group to the carboxamide proceeds via two main pathways:

Method 1: Hydrolysis-Amidation Sequence

- Acidic hydrolysis of the nitrile using concentrated HCl (6N, 110°C, 8 h) to generate 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid.

- Activation as the acid chloride using thionyl chloride (2.5 eq, reflux, 4 h).

- Reaction with m-toluidine (1.1 eq) in dichloromethane with triethylamine (TEA, 3.0 eq) as base.

Yields for this three-step sequence range from 58–64%, with purity >98% after recrystallization from ethanol/water.

Method 2: Direct Aminolysis of Nitriles

A single-pot approach utilizing:

- Zinc chloride (0.2 eq) as Lewis acid catalyst

- m-Toluidine (2.0 eq) in DMF at 140°C (24 h)

- In situ generation of the carboxamide via Ritter-type reaction

This method achieves comparable yields (60–62%) but requires strict moisture control.

Optimization of Critical Reaction Parameters

Solvent Systems and Temperature Effects

Comparative studies across multiple sources reveal optimal conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cyclization solvent | Toluene/Ethanol (3:1) | +12% yield |

| Amidation temp | 0–5°C | Prevents racemization |

| Reaction pH | 8.5–9.0 (aqueous) | Minimizes hydrolysis |

Notably, the use of tert-butyl methyl ether (TBME) as an antisolvent during crystallization improves phase purity by 15% compared to traditional ethanol/water systems.

Catalytic Systems

Advanced catalytic approaches include:

- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB, 0.05 eq) enhances reaction rates in biphasic systems.

- Enzymatic amidation : Candida antarctica lipase B (CAL-B) enables mild conditions (40°C, pH 7.0) with 89% enantiomeric excess.

Purification and Characterization

Chromatographic Techniques

Industrial-scale processes employ simulated moving bed (SMB) chromatography for enantiopure product isolation (>99.5% ee). Laboratory-scale purification typically uses:

- Silica gel chromatography (ethyl acetate/hexanes 3:7 → 1:1 gradient)

- Preparative HPLC with Chiralpak IC column (hexane/IPA 85:15)

Spectroscopic Characterization

Comprehensive data from analogous compounds confirms structural features:

1H NMR (400 MHz, CDCl3):

- δ 7.45 (d, J = 5.1 Hz, 1H, thiophene H-3)

- δ 6.95 (m, 4H, m-tolyl aromatic)

- δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)

- δ 2.35 (s, 3H, CH3)

13C NMR (101 MHz, CDCl3):

- 172.8 ppm (C=O)

- 140.2 ppm (quaternary C-4)

- 21.5 ppm (CH3)

X-ray crystallographic data for related structures confirms the envelope conformation of the tetrahydro-2H-pyran ring and dihedral angles between aromatic planes (83.94° ± 0.6°).

Industrial-Scale Production Considerations

Patent literature discloses critical modifications for kilogram-scale synthesis:

- Replacement of TEA with diisopropylethylamine (DIPEA) reduces emulsion formation during workup.

- Continuous flow hydrogenation at 50 bar H2 pressure accelerates nitro group reductions.

- Implementation of quality-by-design (QbD) principles ensures ≤0.15% genotoxic impurity levels.

A typical batch process achieves:

- 78% overall yield

- 99.8% HPLC purity

- 0.3–0.5% maximum single unknown impurity

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target system .

Comparison with Similar Compounds

Key Observations :

- Biological Activity :

Heterocyclic Benzamide Derivatives (Anti-LSD1 Agents)

Key Observations :

- Thiophene Position : The thiophen-2-yl group (as in 4a and the target compound) correlates with higher anti-LSD1 activity compared to thiophen-3-yl (4b), likely due to optimized steric and electronic interactions .

- Aromatic Amine vs. m-Tolyl: The 4-aminocyclopropyl group in 4a/4b is critical for LSD1 binding. The target compound’s m-tolyl group may reduce potency but improve pharmacokinetics by avoiding charged amines.

Biological Activity

4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies highlighting its therapeutic potential.

- Molecular Formula : C19H23NO2S

- Molecular Weight : 329.5 g/mol

- CAS Number : 1203287-51-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in pain modulation and inflammation. Preliminary studies suggest that it may act as a selective agonist for the cannabinoid receptor type 2 (CB2), which is implicated in the regulation of immune responses and pain perception .

Analgesic Properties

Research indicates that compounds similar to 4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide exhibit analgesic effects through their action on the endocannabinoid system. For instance, a study demonstrated that selective CB2 receptor agonists could significantly reduce pain in inflammatory models, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies. It is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and neuropathic pain. The modulation of the immune response through CB2 receptor activation is a key mechanism behind its effects .

Study 1: Analgesic Efficacy

A study conducted on rat models evaluated the analgesic efficacy of compounds structurally related to 4-(thiophen-2-yl)-N-(m-tolyl)tetrahydro-2H-pyran-4-carboxamide. The results showed a significant reduction in pain response when administered at specific dosages, with an oral effective dose (ED50) of 0.1 mg/kg noted for related compounds .

Study 2: In Vivo Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using carrageenan-induced paw edema in rats. The compound demonstrated a dose-dependent reduction in edema, supporting its potential as an anti-inflammatory agent. The study highlighted the importance of the thiophene moiety in enhancing the biological activity of the compound .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO2S |

| Molecular Weight | 329.5 g/mol |

| CAS Number | 1203287-51-7 |

| Analgesic ED50 | 0.1 mg/kg (in rat models) |

| Anti-inflammatory Model | Carrageenan-induced edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.